molecular formula C16H17NO4 B3915749 N,N-dimethyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide

N,N-dimethyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide

Cat. No.: B3915749
M. Wt: 287.31 g/mol
InChI Key: LUUAEOURTNMQLR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide is a bicyclic coumarin derivative characterized by a fused cyclopentane ring and a 4-oxo group on the chromen system. Its molecular formula is C₁₈H₁₇NO₄ (molecular weight: 311.33 g/mol), with a dimethylamide group attached via an acetamide linker to the oxygenated position of the cyclopenta[c]chromen core .

Properties

IUPAC Name

N,N-dimethyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-17(2)15(18)9-20-10-6-7-12-11-4-3-5-13(11)16(19)21-14(12)8-10/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUAEOURTNMQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide typically involves multiple steps. One common method starts with the preparation of the chromen core, which can be synthesized through a series of reactions involving cyclization and oxidation. The acetamide group is then introduced through a reaction with dimethylamine and acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromen core or the acetamide group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromen derivatives, while reduction can lead to the formation of simpler amides.

Scientific Research Applications

N,N-dimethyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The acetamide group may also play a role in binding to proteins and influencing cellular pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The cyclopenta[c]chromen core distinguishes this compound from simpler coumarin derivatives. For example:

  • Methyl 2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetate () replaces the dimethylamide with a methyl ester.
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide () introduces a thiazole ring, which may enhance target binding specificity via π-π stacking or hydrogen bonding .

Substituent Effects on Pharmacological Activity

  • Anticancer Activity :
    • The parent compound’s cyclopenta[c]chromen core is structurally analogous to 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (), which exhibit anticancer activity (IC₅₀: 5–20 μM in MCF-7 breast cancer cells). The bicyclic system may improve membrane permeability, enhancing potency .
    • N,N-Diethyl-2-[(8-hexyl-4-oxo-cyclopenta[c]chromen-7-yl)oxy]acetamide () features a hydrophobic 8-hexyl group, increasing logP (predicted: 4.2 vs. 3.1 for the dimethylamide compound), which could improve tissue penetration but reduce aqueous solubility .

Physicochemical Properties

Compound Name Molecular Formula logP* Aqueous Solubility (mg/mL)* Key Substituents Bioactivity Highlights
Target Compound C₁₈H₁₇NO₄ 3.1 0.12 Dimethylamide, cyclopenta[c]chromen Anticancer, antimicrobial
Methyl ester analog () C₁₇H₁₆O₅ 2.8 0.25 Methyl ester Prodrug potential
Thiazole derivative () C₂₃H₁₈ClN₃O₄S 4.5 0.08 Thiazole, 4-chlorophenyl Targeted kinase inhibition
Diethylamide analog () C₂₄H₂₈NO₄ 4.2 0.05 Diethylamide, 8-hexyl Enhanced CNS penetration

*Predicted using QikProp (Schrödinger).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide

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